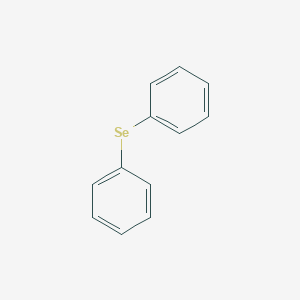

Diphenyl selenide

Description

Properties

IUPAC Name |

phenylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQWTLCYLDRDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061551 | |

| Record name | Diphenyl selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-39-4 | |

| Record name | 1,1′-Selenobis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-selenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-selenobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl selenide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6MKC9X9CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Diphenyl Selenide and Its Precursor, Diphenyl Diselenide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of diphenyl selenide and its stable, extensively studied precursor, diphenyl diselenide. Given its prominent role in research and potential therapeutic applications, this document places a primary emphasis on diphenyl diselenide.

Introduction: The Significance of Diphenyl Diselenide in Research and Drug Development

Diphenyl diselenide ((C₆H₅)₂Se₂), an orange-colored, stable organoselenium compound, serves as a pivotal precursor for the generation of various phenylseleno compounds used in organic synthesis.[1][2][3] In the context of drug development, diphenyl diselenide has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6][7] Its biological activities are often attributed to its ability to mimic the selenoenzyme glutathione peroxidase (GPx), modulate key signaling pathways, and interact with thiol-containing biomolecules.[8][9][10]

This compound ((C₆H₅)₂Se), on the other hand, is typically generated from diphenyl diselenide for specific synthetic applications and is less stable.[2][11] This guide will detail the synthesis of diphenyl diselenide and its subsequent conversion to other useful phenylseleno reagents.

Synthesis of Diphenyl Diselenide

The most common and efficient laboratory synthesis of diphenyl diselenide involves the reaction of a Grignard reagent with elemental selenium, followed by oxidation.[2][3] An alternative method utilizes the reaction of a benzenediazonium salt with a selenide source.

Synthesis via Grignard Reagent

This method proceeds in two main steps: the formation of a phenylselenomagnesium bromide intermediate and its subsequent oxidation to diphenyl diselenide.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Selenium powder (black)

-

Bromine

-

Ammonium chloride

-

Hexane

-

Pentane

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.

-

Reaction with Selenium: To the freshly prepared Grignard reagent, add black selenium powder in portions. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 30 minutes.

-

Hydrolysis and Oxidation: Cool the reaction mixture in an ice bath and add water to hydrolyze any excess Grignard reagent. Subsequently, add a solution of bromine dropwise while maintaining the low temperature.

-

Work-up and Purification: Add a saturated aqueous solution of ammonium chloride. Filter the mixture and separate the organic layer. Wash the precipitate with diethyl ether. Combine the organic filtrates and evaporate the solvent.

-

Crystallization: Dissolve the crude product in hot hexane and filter to remove any insoluble impurities. Allow the filtrate to cool to room temperature and then in a refrigerator to induce crystallization.

-

Isolation: Collect the resulting yellow microcrystalline solid by filtration, wash with cold pentane, and air-dry to obtain diphenyl diselenide.

Yield: 64-70% Melting Point: 60-62 °C

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of diphenyl diselenide.

Characterization of Diphenyl Diselenide

The identity and purity of synthesized diphenyl diselenide are confirmed using various spectroscopic and analytical techniques.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀Se₂ |

| Molecular Weight | 312.13 g/mol [3][12] |

| Appearance | Orange-colored solid[1][3] |

| Melting Point | 59-61 °C[2][3] |

| Solubility | Insoluble in water; soluble in dichloromethane, THF, hot hexane[2][3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.26-7.32 (m, 6H), 7.55-7.58 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 127.4, 129.2, 131.2, 137.6 |

| ⁷⁷Se NMR (CDCl₃) | δ (ppm): ~463 |

| IR (KBr, cm⁻¹) | 3055, 1575, 1475, 1438, 1021, 998, 734, 688 |

| Mass Spec (EI, m/z) | 314 (M⁺), 157, 77 |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and diphenyl diselenide itself can be used as an external standard for ⁷⁷Se NMR.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: Combustion analysis is performed to determine the percentage composition of carbon and hydrogen, which should be in close agreement with the calculated theoretical values.

Conversion to Phenylseleno Reagents

Diphenyl diselenide is a versatile precursor to both nucleophilic and electrophilic phenylseleno reagents.[1][2]

-

Reduction to Sodium Phenylselenolate (Nucleophilic): Diphenyl diselenide can be reduced with sodium borohydride or sodium hydride to generate sodium phenylselenolate (PhSeNa), a potent nucleophile.[1]

(C₆H₅)₂Se₂ + 2 NaBH₄ → 2 C₆H₅SeNa + B₂H₆ + H₂

-

Chlorination to Phenylselenyl Chloride (Electrophilic): Reaction of diphenyl diselenide with chlorine or sulfuryl chloride yields phenylselenyl chloride (PhSeCl), a useful electrophile.[2]

(C₆H₅)₂Se₂ + Cl₂ → 2 C₆H₅SeCl

Biological Activities and Signaling Pathways of Diphenyl Diselenide

Diphenyl diselenide exhibits a range of biological effects that are of interest to drug development professionals.

Antioxidant Activity

Diphenyl diselenide is known for its glutathione peroxidase (GPx)-like activity, which allows it to catalytically reduce hydroperoxides, thereby mitigating oxidative stress.[8][9] This antioxidant property is central to its protective effects against cellular damage.

Anti-inflammatory Effects

The compound has demonstrated potent anti-inflammatory properties in various models.[5][13] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

Neuroprotective Effects

Diphenyl diselenide has shown promise as a neuroprotective agent in models of neurotoxicity and neurodegenerative diseases.[6][14][15] Its protective effects are linked to its antioxidant and anti-inflammatory activities within the central nervous system.

Key Signaling Pathways Modulated by Diphenyl Diselenide

The biological effects of diphenyl diselenide are mediated through its interaction with several key intracellular signaling pathways.

-

Nrf2/Keap1 Pathway: Diphenyl diselenide can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[9][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant and detoxification enzymes.

-

NF-κB and MAPK Pathways: Diphenyl diselenide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critically involved in the inflammatory response.[9][17] By suppressing these pathways, it can reduce the production of pro-inflammatory cytokines.

-

NLRP3 Inflammasome: The compound can also suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in initiating inflammatory responses.[17]

Signaling Pathway Diagram

Caption: Signaling pathways modulated by diphenyl diselenide.

Conclusion

Diphenyl diselenide is a versatile and valuable compound for both synthetic organic chemistry and drug discovery. Its straightforward synthesis, well-defined characterization, and significant biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective effects, make it a compound of high interest. A thorough understanding of its chemistry and biological signaling pathways is crucial for leveraging its full potential in the development of novel therapeutic agents. This guide provides a foundational resource for researchers embarking on studies involving this promising organoselenium compound.

References

- 1. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]

- 2. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 3. Diphenyl_diselenide [chemeurope.com]

- 4. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antinociceptive activity of diphenyl diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of diphenyl diselenide in a mouse model of brain toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]

- 11. Selenium - Wikipedia [en.wikipedia.org]

- 12. Diphenyl diselenide | C12H10Se2 | CID 15460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diphenyl diselenide attenuates oxidative stress and inflammatory parameters in ulcerative colitis: A comparison with ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenyl selenide ((C₆H₅)₂Se). The information is curated for researchers, scientists, and professionals in drug development who utilize organoselenium compounds in their work. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its synthesis and reactivity.

Physical Properties of this compound

This compound is a pale yellow, viscous liquid under standard conditions.[1] It is characterized by its insolubility in water and moisture sensitivity.[2][3] For safe handling and to maintain its integrity, it should be stored at 2-8°C.[2][3][4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Se | [1][4][5] |

| Molecular Weight | 233.17 g/mol | [2][4][5][6] |

| Appearance | Amber to brown liquid / Pale yellow viscous liquid | [1][2][4] |

| Melting Point | 3 °C (37.4 °F; 276.15 K) | [2][3][4][5][7][8] |

| Boiling Point | 165-167 °C at 12 mmHg; ~302 °C at 760 mmHg | [1][2] |

| Density | 1.338 - 1.352 g/mL at 25 °C | [2][3][5][7][8] |

| Refractive Index (n20/D) | 1.6465 | [2][3][5][8] |

| Solubility | Insoluble in water | [2][3][8] |

| Flash Point | >110 °C (>230 °F) (closed cup) | [2][3] |

| Dipole Moment | 1.39 D | [7] |

Chemical Properties and Reactivity

This compound serves as a versatile reagent in organic synthesis. Its chemical behavior is largely dictated by the selenium atom, which can undergo oxidation and participate in various organic transformations.

Key Reactions

-

Oxidation: this compound can be oxidized to form other useful organoselenium compounds. For instance, reaction with aqua regia yields diphenyl selenium dichloride, while oxidation with hydrogen peroxide produces diphenylselenoxide.[1]

Diagram: Key Reactions of this compound

Caption: Oxidation reactions of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a phenyldiazonium salt with a selenium source.[1] A detailed procedure is described in Organic Syntheses.[9][10]

Procedure Outline:

-

Preparation of Potassium Selenide: Potassium hydroxide and powdered selenium are heated to form a dark red liquid. This is then dissolved in ice water.[9][10]

-

Diazotization of Aniline: Aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at a low temperature (<5°C).[9][10]

-

Reaction: The diazotized aniline solution is added slowly to the potassium selenide solution with vigorous stirring.[9][10]

-

Workup: The resulting dark oil is separated, and the aqueous layer is heated to boiling and then returned to the oil. The mixture is extracted with chloroform.[9][10]

-

Purification: The combined chloroform extracts are distilled to yield this compound, which appears as a yellow oil. Further purification can be achieved by distillation under reduced pressure.[10]

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties

The physical properties listed in Table 1 are determined using standard laboratory techniques:

-

Melting Point: Determined using a melting point apparatus where a sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Measured by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

-

Density: Typically measured using a pycnometer or a hydrometer.

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Description | Reference |

| ¹H NMR | Provides information about the hydrogen atoms in the molecule. | [11] |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | [11] |

| IR Spectroscopy | Identifies the functional groups present in the molecule. | [12] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. | [11] |

Note on a Related Compound: Diphenyl Diselenide

It is important to distinguish this compound ((C₆H₅)₂Se) from the closely related compound, diphenyl diselenide ((C₆H₅)₂Se₂). Diphenyl diselenide is a yellow crystalline solid with a melting point of 59-61°C.[13] It has a distinct chemistry, often involving the cleavage of the Se-Se bond, and has been studied for its biological activities, including glutathione peroxidase-like antioxidant activity.[13][14] While both are valuable organoselenium reagents, their physical and chemical properties are different.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Diphenyl SelenideCAS #: 1132-39-4 [eforu-chemical.com]

- 3. Cas 1132-39-4,this compound | lookchem [lookchem.com]

- 4. haihangchem.com [haihangchem.com]

- 5. 1132-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. This compound [stenutz.eu]

- 8. This compound CAS#: 1132-39-4 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 11. This compound(1132-39-4) 1H NMR [m.chemicalbook.com]

- 12. This compound(1132-39-4) IR Spectrum [chemicalbook.com]

- 13. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

diphenyl selenide CAS number and molecular structure

An In-depth Technical Guide to Diphenyl Selenide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant organoselenium compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, safety protocols, and applications, with a particular focus on its relevance to medicinal chemistry.

Core Compound Information

CAS Number: 1132-39-4[1][2][3]

Molecular Structure: this compound is an organoselenium compound with the chemical formula (C₆H₅)₂Se or C₁₂H₁₀Se.[1][2][4] The molecule consists of a central selenium atom bonded to two phenyl groups.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Se | [2][4] |

| Molecular Weight | 233.17 g/mol | [2][3] |

| Appearance | Pale yellow or amber viscous liquid/oil | [1][4] |

| Boiling Point | 165–167 °C at 12 mmHg; 300-315 °C at atmospheric pressure | [1][4] |

| Density | 1.338 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.6465 | [4] |

| InChI | InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | [1][5] |

| SMILES | c1ccc(cc1)[Se]c2ccccc2 | [1] |

| ¹H NMR (CDCl₃) | δ 7.59 (m, 4H), 7.26 (m, 6H) | [5] |

| ¹³C NMR (CDCl₃) | δ 136.56, 133.94, 131.32, 130.15, 129.09, 128.86, 125.75, 123.10, 121.02, 120.55, 111.48, 98.33 | [5] |

| ⁷⁷Se NMR (CDCl₃) | Referenced to diphenyl diselenide at 463.0 ppm | [6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and established laboratory-scale protocol involves the reaction of a phenyldiazonium salt with an alkali metal selenide.

Experimental Protocol: Synthesis from Aniline via Diazotization

This protocol is adapted from established organic synthesis procedures.[2][4]

Materials:

-

Potassium hydroxide (powdered)

-

Selenium (black powder)

-

Aniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Chloroform

-

Ice

Procedure:

-

Preparation of Potassium Selenide Solution:

-

Grind together 360 g of powdered potassium hydroxide and 240 g of black powdered selenium in a mortar.

-

Heat the mixture in an oil bath at 140–150 °C until a thick, dark red liquid forms.

-

In a 5 L flask, add the hot potassium selenide mixture in small portions to 400 mL of ice water. Keep the resulting solution in an ice bath.

-

-

Diazotization of Aniline:

-

In a separate vessel, add 139.6 g of aniline to a mixture of 375 mL of concentrated hydrochloric acid and 200 g of ice.

-

Cool the solution and diazotize it by adding a solution of 103.5 g of sodium nitrite in water. Maintain the temperature below 5 °C by adding ice as needed.

-

-

Reaction and Formation of this compound:

-

Slowly add the cold diazotized aniline solution to the vigorously stirred potassium selenide solution.

-

A dark oil will form. Decant the red aqueous solution from the oil.

-

Heat the aqueous layer to boiling and pour it back onto the oil, stirring well.

-

-

Extraction and Purification:

-

Add 200 mL of chloroform to the mixture to aid in the separation and filtration of any unreacted selenium.

-

Separate the chloroform layer and extract the aqueous layer again with another 200 mL of chloroform.

-

Combine the chloroform extracts and distill them. Collect the this compound fraction that boils between 300-315 °C.

-

For a purer product, the material can be distilled under reduced pressure (boiling point 165–167 °C at 12 mmHg).[4]

-

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity | токсично | Danger | Toxic if swallowed (H301). Toxic if inhaled (H331). |

| Chronic Toxicity | небезпечно для здоров'я | May cause damage to organs through prolonged or repeated exposure (H373). | |

| Environmental | небезпечно для довкілля | Very toxic to aquatic life with long lasting effects (H410). |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

Storage:

Applications in Drug Development and Biological Activity

This compound and its derivatives, particularly its oxidized form diphenyl diselenide, have garnered significant interest in drug development due to their diverse biological activities.

Antioxidant and Glutathione Peroxidase (GPx)-like Activity

A primary mechanism of action for the biological effects of this compound is its participation in redox cycles, mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[8] In this process, this compound can be oxidized to diphenyl diselenide, which is then reduced by thiols like glutathione (GSH) to form a selenol. This selenol is a key species that can reduce peroxides, thus mitigating oxidative stress.[3][8] This antioxidant property is the basis for its protective effects against cellular damage.[9]

Anticancer and Chemopreventive Potential

The dual role of selenium compounds as both antioxidants and pro-oxidants at different concentrations makes them interesting candidates for cancer therapy.[10] this compound and related compounds have been investigated for their potential as antitumor agents.[11] Their mechanism of action can involve the induction of apoptosis and the inhibition of tumor cell proliferation.[10][11] The ability of these compounds to modulate redox signaling pathways, such as the down-regulation of NF-κB, contributes to their anticancer effects.[10]

Neuroprotective Effects

The antioxidant properties of this compound also confer neuroprotective effects. It has been shown to protect against neuronal damage in various models of neurotoxicity and ischemia.[9]

Visualizations

Glutathione Peroxidase (GPx)-like Antioxidant Cycle

The following diagram illustrates the catalytic cycle of diphenyl diselenide, which is central to its antioxidant activity. This process involves the reduction of the diselenide by glutathione (GSH) and subsequent reaction with reactive oxygen species (ROS).

Caption: GPx-like antioxidant cycle of diphenyl diselenide.

Experimental Workflow: Assessing Antioxidant Activity

This diagram outlines a typical workflow for evaluating the in vitro antioxidant capacity of this compound, based on common assays described in the literature.

Caption: Workflow for in vitro antioxidant activity assessment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]

- 4. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 5. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. lume.ufrgs.br [lume.ufrgs.br]

- 9. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103086935B - this compound, diphenyl selenoxide, diphenyl selenone compounds and uses thereof - Google Patents [patents.google.com]

The Historical Discovery and Synthesis of Diphenyl Selenide: A Technical Guide

Introduction

Diphenyl selenide ((C₆H₅)₂Se) is an organoselenium compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its journey from discovery to modern applications reflects the broader evolution of organometallic chemistry. While the element selenium was first discovered in 1818, the exploration of its organic derivatives began in earnest in the late 19th and early 20th centuries. Early works by chemists such as Krafft, Kaschau, Lesser, and Weiss laid the groundwork for the synthesis of aryl selenides. However, a robust, high-yield, and well-documented procedure that became a benchmark for chemists was published in Organic Syntheses in 1938 by Henry M. Leicester, building upon a method by Schoeller.[1] This guide provides an in-depth look at the historical synthesis of this compound, details key experimental protocols, and presents alternative methods for its preparation.

Classical Synthesis: From Diazotized Aniline and Potassium Selenide

The most historically significant and thoroughly documented method for preparing this compound involves the reaction of a phenyldiazonium salt with an alkali metal selenide.[1] The procedure detailed by Leicester in 1938 provides a reliable pathway with good yields.[1][2] It is a two-part synthesis requiring the initial preparation of potassium selenide, followed by the diazotization of aniline and the subsequent reaction of the two intermediates.[2]

Experimental Protocol

Part A: Preparation of Potassium Selenide Solution

-

In a 500-cc beaker, 360 g (6.4 moles) of powdered potassium hydroxide and 240 g (3 gram-atoms) of black powdered selenium are ground together in a mortar.[2]

-

The mixture is heated in an oil bath at 140–150°C until a thick, dark red liquid is formed.[2]

-

This liquid is then added in small portions to 400 cc of ice water contained in a 5-liter flask. The resulting solution is kept in an ice bath until use.[2]

Part B: Diazotization of Aniline and Synthesis of this compound

-

To a mixture of 375 cc (4.3 moles) of hydrochloric acid (sp. gr. 1.18) and 200 g of ice, 139.6 g (1.5 moles) of aniline is added.[2]

-

The aniline solution is diazotized by adding a solution of 103.5 g (1.5 moles) of sodium nitrite. Ice is added as needed to maintain the reaction temperature below 5°C.[2]

-

The resulting phenyldiazonium chloride solution (approximately 1 liter) is added in a slow stream from a dropping funnel to the vigorously stirred potassium selenide solution from Part A.[2]

-

After the addition is complete, a dark oil forms. The red aqueous solution is decanted from the oil and heated to boiling.[2]

-

The hot aqueous solution is poured back onto the oil, and the mixture is stirred well. This process helps convert colloidal red selenium into the more easily filterable black form.[1]

-

200 cc of chloroform is added to the mixture. The precipitated selenium is collected on a filter and washed with additional chloroform.[2]

-

The chloroform layer is separated from the aqueous layer. The aqueous layer is extracted again with another 200 cc of chloroform.[2]

-

The combined chloroform extracts are distilled. The final product, this compound, is collected at 300–315°C. For a purer product, vacuum distillation can be performed, with the compound boiling at 165–167°C/12 mm.[2]

Data Presentation: Classical Synthesis

| Reagent/Parameter | Moles | Quantity | Notes |

| Potassium Selenide Prep. | |||

| Potassium Hydroxide (KOH) | 6.4 | 360 g | Powdered |

| Selenium (Se) | 3.0 | 240 g | Black, powdered |

| Temperature | - | 140-150°C | Oil bath |

| Diazotization & Reaction | |||

| Aniline (C₆H₅NH₂) | 1.5 | 139.6 g | |

| Hydrochloric Acid (HCl) | 4.3 | 375 cc | Specific gravity 1.18 |

| Sodium Nitrite (NaNO₂) | 1.5 | 103.5 g | |

| Temperature | - | < 5°C | Maintained with ice |

| Product Information | |||

| Yield | - | 138-150 g | 79-86% of theoretical |

| Boiling Point (atm) | - | 300-315°C | |

| Boiling Point (vac) | - | 165-167°C | at 12 mmHg |

Experimental Workflow: Classical Synthesis

Alternative Synthesis Methods

While the diazotization route is historically prominent, other methods for synthesizing this compound have been developed, including those utilizing Grignard reagents and Friedel-Crafts reactions.[1]

Grignard Reagent Method

This method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) with elemental selenium.[3][4] This pathway primarily yields phenylselenomagnesium bromide (PhSeMgBr), which is a versatile intermediate.[4]

-

Pathway to Diphenyl Diselenide: The most common application of this intermediate is its oxidation with an agent like bromine (Br₂) to form diphenyl diselenide ((C₆H₅)₂Se₂).[4][5] This related compound is a stable, crystalline solid often used as a source for the "PhSe" group in organic synthesis.[4]

-

Pathway to this compound: Direct synthesis of this compound can be achieved by reacting the PhSeMgBr intermediate with an aryl halide like phenyl bromide. However, initial reports showed low yields (12-26%).[3] More recent optimized protocols for symmetrical selenides, using excess magnesium and a nitrogen atmosphere, have achieved yields as high as 80-95%.[3]

Experimental Workflow: Grignard Reagent Pathways

Friedel-Crafts Reaction

This compound can also be prepared via a Friedel-Crafts-type reaction.[1] This involves the electrophilic aromatic substitution of benzene using a selenium-based electrophile, such as selenium tetrachloride (SeCl₄) or selenium dioxide (SeO₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][6] While this method is conceptually straightforward, it often requires harsh conditions and stoichiometric amounts of the catalyst.[6]

Conclusion

The synthesis of this compound has a rich history, with the diazotization method published by Leicester in 1938 standing as a classic and reliable procedure.[1] Alternative routes, particularly those employing Grignard reagents, offer greater versatility for creating not only this compound but also the synthetically useful diphenyl diselenide. For researchers and professionals in drug development, understanding these fundamental synthetic pathways is crucial. The selenium atom in compounds like this compound imparts unique redox properties, making them valuable as intermediates in organic synthesis and as scaffolds for developing novel therapeutic agents with antioxidant or anticancer activities.[7][8] Modern methods continue to evolve, focusing on milder conditions and greater efficiency, often leveraging photocatalysis to access these important chemical structures.[9]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Diphenyl diselenide and Benzeneselenenyl chloride - Chempedia - LookChem [lookchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. CN103086935B - this compound, diphenyl selenoxide, diphenyl selenone compounds and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]

Toxicological Profile and Safety Data for Diphenyl Selenide: An In-depth Technical Guide

Disclaimer: Comprehensive toxicological data for diphenyl selenide is limited in publicly available scientific literature. Many safety data sheets indicate that its toxicological properties have not been fully investigated.[1] This guide provides the available safety information for this compound. Due to the scarcity of data, this document also presents an in-depth toxicological profile of the closely related and more extensively studied organoselenium compound, diphenyl diselenide . This information is provided for context within the broader class of organoselenium compounds and should not be directly extrapolated to this compound.

This compound: Summary of Safety Data

This compound ((C₆H₅)₂Se) is a pale yellow, viscous liquid.[2] The available safety information from material safety data sheets (MSDS) is summarized below.

| Parameter | Information |

| Synonyms | Phenyl selenide, 1,1'-Selenobisbenzene |

| CAS Number | 1132-39-4 |

| GHS Hazard Statements | Toxic if swallowed (H301), Toxic if inhaled (H331), May cause damage to organs through prolonged or repeated exposure (H373), Very toxic to aquatic life with long lasting effects (H410). |

| Potential Health Effects | Causes eye and skin irritation. Harmful if inhaled or swallowed. May be absorbed through the skin. May cause central nervous system effects.[1] Chronic exposure to selenium compounds can lead to selenosis, characterized by hair and nail loss, skin lesions, and nervous system abnormalities.[1][2] |

| Target Organs | Blood, kidneys, liver, respiratory system, eyes, skin.[1] |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Call a poison control center. Do not induce vomiting. Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] |

| Handling and Storage | Use only in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Store in a cool, dry, well-ventilated area in a tightly closed container.[1] |

Diphenyl Diselenide: An In-depth Toxicological Profile

Diphenyl diselenide ((C₆H₅)₂Se₂) is a stable organoselenium compound that has been extensively studied for its pharmacological and toxicological properties.[3][4]

Acute Toxicity

The acute toxicity of diphenyl diselenide varies significantly depending on the route of administration and the animal species.[3] Intraperitoneal administration is generally more toxic than subcutaneous or oral routes.[5]

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |

| Mouse | Intravenous | 28 mg/kg | [6] |

| Mouse | Intraperitoneal | 210 µmol/kg | [3] |

| Rat | Intraperitoneal | 1200 µmol/kg | [3] |

| Rabbit | Intraperitoneal | 500 µmol/kg (caused 85% mortality) | [7] |

| Mouse | Oral | > 1 µmol/kg |

Subchronic and Chronic Toxicity

Subchronic exposure to high doses of diphenyl diselenide has been shown to induce minor toxicological effects.[8] Long-term oral supplementation in rabbits was found to be relatively safe.[9]

| Species | Duration | Route | Dose | Observed Effects | Reference |

| Rat | 14 days | Subcutaneous | 300 µmol/kg/day | Increased plasma AST and ALT activities; inhibited liver and kidney δ-ALA-D activity. | [8] |

| Rat | 14 days | Subcutaneous | 100 and 300 µmol/kg/day | Decreased body weight gain and food consumption; no histological alterations in the liver. | [8] |

| Rabbit | 8 months | Oral (in chow) | 30 p.p.m. | Increased δ-ALA-D activity in the liver and cerebral cortex; increased non-protein thiol levels in the liver; decreased ascorbic acid in the liver and cerebral cortex. No alterations in GSHPx and CAT activities or lipid peroxidation. | [9] |

Genotoxicity and Mutagenicity

Diphenyl diselenide has shown genotoxic potential in various in vitro and in vivo studies, likely through the generation of DNA strand breaks via a pro-oxidant effect.[3] However, at low concentrations, it can also exhibit antigenotoxic and antimutagenic properties, likely due to its antioxidant capabilities.[10]

| Test System | Cell Type | Concentration/Dose | Results | Reference |

| Salmonella/microsome assay | S. typhimurium | Not specified | Induced frameshift mutations in exponentially growing cultures. | [3] |

| Yeast assay | S. cerevisiae | Not specified | Induced frameshift mutations, crossing over, and gene conversion in exponentially growing cultures. | [3] |

| Comet assay | MCF7 cell line | Not specified | Genotoxic. | [3] |

| Comet assay & Micronucleus test | Chinese hamster V79 cells | 1.62 to 12.5 µM | Not cytotoxic; prevented DNA damage induced by mutagens. | [10] |

| Comet assay & Micronucleus test | Chinese hamster V79 cells | up to 25 µM | Significantly decreased cell survival. | [10] |

| Comet assay & Micronucleus test | Mice (in vivo) | 500 µmol/kg (subcutaneous) | Did not cause mutagenicity. | [11] |

Reproductive and Developmental Toxicity

Maternal administration of diphenyl diselenide during gestation has been shown to induce adverse effects on fetal development in rats, including reduced fetal weight and delayed ossification.[3][12]

| Species | Gestation Day of Administration | Route | Dose | Effects on Dams and Fetuses | Reference |

| Rat | Days 6 to 15 | Subcutaneous | 1.5, 3.0, and 6.0 mg/kg | Dams: Decreased body weight gain. Fetuses: Reduced fetal weight and crown-rump length; delayed ossification of the skull, sternebrae, and limbs; altered placental morphology. No externally visible malformations. | [12] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified diphenyl diselenide under Group 3: Not classifiable as to its carcinogenicity to humans.[6] Studies have also investigated its potential chemopreventive properties.[13]

Mechanism of Toxicity and Signaling Pathways of Diphenyl Diselenide

The toxicity of diphenyl diselenide is primarily attributed to its interaction with thiol groups (-SH) in proteins and low-molecular-weight molecules like glutathione (GSH).[3][4] This interaction can lead to a pro-oxidant effect and depletion of cellular antioxidants.[3]

A proposed mechanism for the genotoxicity of diphenyl diselenide involves the generation of reactive oxygen species (ROS), which can cause single and double-strand breaks in DNA.[3]

Caption: Proposed Genotoxic Mechanism of Diphenyl Diselenide.

The toxicity of diphenyl diselenide has also been linked to the inhibition of sulfhydryl-containing enzymes, such as δ-aminolevulinate dehydratase (δ-ALA-D), which is involved in heme biosynthesis.[3][8]

Recent studies suggest that diphenyl diselenide can modulate various signaling pathways, including the Nrf2/Keap1 pathway, which is a key regulator of the antioxidant response.[14][15]

Experimental Protocols for Diphenyl Diselenide

Acute Toxicity Study in Rabbits (Adapted from Gay et al., 2010)

-

Test System: Adult New Zealand rabbits.

-

Administration: Intraperitoneal injection of diphenyl diselenide at doses of 5, 50, and 500 µmol/kg, once a day for 5 days.

-

Vehicle: Corn oil.

-

Observations: Mortality was recorded daily.

-

Endpoint Analysis: After the treatment period, animals were euthanized, and various tissues (e.g., hippocampus, kidney, heart, cerebellum, cerebral cortex, liver) were collected.

-

Biochemical Assays:

-

Glutathione (GSH) levels: Measured to assess the antioxidant status.

-

Lipid peroxidation (TBARS assay): To evaluate oxidative damage.

-

Enzyme activities: Glutathione peroxidase (GPx), glutathione reductase (GR), and δ-aminolevulinate dehydratase (δ-ALA-D) activities were determined.

-

Mitochondrial respiratory chain complexes I and II activity: Assessed in liver and brain homogenates.

-

-

Histological Analysis: Liver and kidney tissues were fixed, sectioned, and stained for microscopic examination.

-

Apoptosis Detection: TUNEL assay was performed on liver and kidney sections.

Genotoxicity Assessment using the Comet Assay (Adapted from Rosa et al., 2004)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Caption: General Workflow for the Comet Assay.

-

Cell Line: Human breast cancer cell line (MCF7).

-

Treatment: Cells were treated with varying concentrations of diphenyl diselenide in a serum-free medium for 3 hours. A positive control (e.g., methylmethanesulfonate) and a negative control (vehicle) were included.

-

Slide Preparation:

-

Treated cells were mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides were immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

-

DNA Unwinding and Electrophoresis:

-

Slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.

-

Electrophoresis was carried out at a specific voltage and duration. Damaged DNA (with strand breaks) migrates further towards the anode, forming a "comet tail".

-

-

Staining and Visualization:

-

The slides were neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

-

Comets were visualized using a fluorescence microscope.

-

-

Data Analysis: The extent of DNA damage was quantified by measuring the length of the comet tail and the amount of DNA in the tail using image analysis software. A damage index was calculated based on these parameters.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. epa.gov [epa.gov]

- 3. scielo.br [scielo.br]

- 4. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential renal and hepatic toxicity of diphenyl diselenide, diphenyl ditelluride and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Acute exposure of rabbits to diphenyl diselenide: a toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Low toxicity of diphenyl diselenide in rabbits: a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activity of diphenyl diselenide prevents the genotoxicity of several mutagens in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. Repeated administration of diphenyl diselenide to pregnant rats induces adverse effects on embryonic/fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Diphenyl diselenide protects against diabetic kidney disease through modulating gut microbiota dysbiosis in streptozotocin-induced diabetic rats [frontiersin.org]

Navigating the Physicochemical Landscape of Diphenyl Selenide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl selenide [(C₆H₅)₂Se], a simple organoselenium compound, serves as a pivotal structural motif in the design of novel therapeutic agents and catalysts. Its utility in medicinal chemistry and materials science is fundamentally linked to its physicochemical properties, particularly its solubility in common solvents and its stability under various experimental conditions. This technical guide provides a comprehensive overview of the current state of knowledge regarding the solubility and stability of this compound. A conspicuous absence of quantitative data in the public domain underscores the necessity for robust experimental protocols, which are detailed herein to empower researchers in generating reliable and reproducible data.

Core Physical Properties

A foundational understanding of this compound's physical characteristics is essential for its effective application.

| Physical Property | Value |

| Molecular Formula | C₁₂H₁₀Se |

| Molecular Weight | 233.17 g/mol |

| Appearance | Colorless to light amber liquid |

| Melting Point | 3 °C |

| Boiling Point | 115-117 °C (at reduced pressure) |

| Density | 1.338 g/mL at 25 °C |

Solubility Profile

Currently, there is a notable lack of published quantitative data on the solubility of this compound in common laboratory solvents. It is widely reported to be immiscible with water.[1] For organic solvents, qualitative descriptions suggest solubility, but empirical determination is necessary for specific applications. The following table summarizes the available qualitative information and provides a template for researchers to populate with their own experimentally determined data.

| Solvent | Polarity Index | Solubility ( g/100 mL at 25°C) | Observations |

| Water | 10.2 | Immiscible[1] | Forms a separate phase. |

| Methanol | 5.1 | Data not available | Expected to be soluble. |

| Ethanol | 4.3 | Data not available | Expected to be soluble. |

| Acetone | 5.1 | Data not available | Expected to be soluble. |

| Dichloromethane (DCM) | 3.1 | Data not available | Organoselenium compounds are generally soluble.[2] |

| Tetrahydrofuran (THF) | 4.0 | Data not available | Organoselenium compounds are generally soluble.[2] |

| Toluene | 2.4 | Data not available | Organoselenium compounds are generally soluble.[2] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Organoselenium compounds are generally soluble.[2] |

Stability and Degradation

The stability of this compound is a critical factor in its storage, handling, and application. While generally considered stable, organoselenium compounds can be sensitive to light and oxidation. The primary degradation pathway for selenides is oxidation to the corresponding selenoxide and subsequently to the selenone.

Potential Degradation Pathway:

This compound → Diphenyl Selenoxide → Diphenyl Selenone

Experimental Protocols

Given the scarcity of quantitative data, the following detailed protocols are provided to enable researchers to determine the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Ensure a visible excess of the liquid this compound remains to confirm saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow for complete phase separation.

-

Alternatively, centrifuge the vials at a high speed to accelerate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter (e.g., PTFE) to remove any micro-droplets.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Diagram of Solubility Determination Workflow:

References

Diphenyl Selenide in Organoselenium Chemistry: A Technical Guide

Introduction

Diphenyl selenide, with the chemical formula (C₆H₅)₂Se, is a foundational organoselenium compound that has garnered significant interest in synthetic organic chemistry, materials science, and pharmacology.[1][2] As a stable, yet reactive molecule, it serves as a precursor to a variety of other organoselenium reagents and as a catalyst in numerous organic transformations.[1] Its chemistry is closely related to that of its oxidized counterpart, diphenyl diselenide ((C₆H₅)₂Se₂), and together they form a cornerstone of modern organoselenium research. This guide provides an in-depth review of this compound, focusing on its synthesis, key reactions, and applications, with particular relevance to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

This compound is a pale yellow, viscous oil at room temperature.[2] Its physical and structural properties are crucial for its application in synthesis. While detailed spectroscopic data for the compound itself is sparse in the provided results, typical chemical shifts for the phenylselanyl group (PhSe-) attached to various organic moieties are well-documented.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀Se | [2] |

| Molecular Weight | 233.17 g/mol | |

| Appearance | Pale yellow viscous oil | [2] |

| Boiling Point | 165–167 °C at 12 mmHg; 115-117 °C | [3] |

| Density | 1.338 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6465 | |

| CAS Number | 1132-39-4 | [2] |

Synthesis of this compound

The preparation of this compound can be achieved through several methods, with one of the most reliable and well-documented procedures involving the reaction of a diazotized aniline solution with potassium selenide.[3][4]

Experimental Protocol: Synthesis from Aniline and Selenium

This procedure is a modification of the method developed by Schoeller.[4]

Reagents and Equipment:

-

Potassium hydroxide (KOH), powdered

-

Selenium (Se), black powder

-

Aniline (C₆H₅NH₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Chloroform (CHCl₃)

-

500-cc beaker, 5-L flask, mechanical stirrer, dropping funnel, oil bath, distillation apparatus

Table 2: Reactant Quantities for this compound Synthesis

| Reactant | Moles | Mass / Volume |

| Potassium Hydroxide | 6.4 | 360 g |

| Selenium | 3.0 | 240 g |

| Aniline | 1.5 | 139.6 g |

| Hydrochloric Acid (sp. gr. 1.18) | 4.3 | 375 cc |

| Sodium Nitrite | 1.5 | 103.5 g |

Procedure:

-

Preparation of Potassium Selenide:

-

Grind 360 g of powdered potassium hydroxide and 240 g of black powdered selenium together in a mortar.[3][4]

-

Heat the mixture in an oil bath at 140–150°C until a thick, dark red liquid forms. Note: If the reactants are very dry, adding a few cubic centimeters of water can facilitate the formation of the red liquid.[4]

-

Add the hot potassium selenide liquid in small portions to 400 cc of ice water in a 5-L flask. Keep this solution in an ice bath.[3][4]

-

-

Diazotization of Aniline:

-

Reaction and Formation of this compound:

-

Slowly add the cold diazotized aniline solution from a dropping funnel to the vigorously stirred potassium selenide solution.[3][4]

-

After the addition is complete, a dark oil will form. Decant the red aqueous solution from the oil.[4]

-

Heat the decanted aqueous solution to boiling. This converts any colloidal red selenium into the more easily filterable black form.[4]

-

Pour the hot aqueous solution back onto the oil and stir the mixture well.[3][4]

-

-

Extraction and Purification:

-

Add 200 cc of chloroform to the mixture and filter to collect the recovered selenium.[3][4]

-

Separate the chloroform layer and extract the aqueous layer again with another 200 cc of chloroform.[4]

-

Combine the chloroform extracts and distill. Collect the this compound fraction between 300-315°C.[3][4]

-

For a purer product, the oil can be redistilled under reduced pressure. The yield is typically between 79–86%.[3][4]

-

References

The Antioxidant Armamentarium of Diphenyl Selenide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl selenide, a simple organoselenium compound, has emerged as a potent antioxidant agent with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the core antioxidant activities of this compound, focusing on its ability to directly scavenge free radicals, mimic the activity of the crucial antioxidant enzyme glutathione peroxidase (GPx), and activate the endogenous antioxidant response through the Nrf2-ARE signaling pathway. This document synthesizes key findings, presents quantitative data in structured tables, details experimental protocols for crucial assays, and provides visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Antioxidant Mechanisms of this compound

This compound exerts its protective effects against oxidative stress through three primary, interconnected mechanisms:

-

Direct Radical Scavenging: this compound can directly interact with and neutralize harmful free radicals, thereby terminating damaging chain reactions.

-

Glutathione Peroxidase (GPx) Mimicry: It can catalytically reduce peroxides, such as hydrogen peroxide and lipid hydroperoxides, by utilizing glutathione (GSH) as a reducing substrate, thus mimicking the function of the endogenous selenoenzyme GPx.[1]

-

Induction of Endogenous Antioxidant Defenses via Nrf2 Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of a suite of protective genes encoding antioxidant and detoxifying enzymes.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of this compound and its derivatives has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: Direct Radical Scavenging Activity

While this compound is known to possess direct radical scavenging capabilities, specific IC50 values for DPPH and ABTS assays were not prominently available in the reviewed literature. This represents a knowledge gap that warrants further investigation.

| Assay | Compound | IC50 Value | Reference |

| DPPH | This compound | Not Reported | N/A |

| ABTS | This compound | Not Reported | N/A |

Table 2: Glutathione Peroxidase (GPx) Mimetic Activity

Studies have demonstrated that diphenyl diselenide possesses a more potent GPx-like activity than the well-characterized organoselenium compound, ebselen.[2] The catalytic efficiency of various diaryl diselenides has been determined, providing insights into the structure-activity relationship.

| Compound | Vmax (mM/min) | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (η) (mM⁻¹min⁻¹) | Reference |

| Diaryl Diselenide 1 | Data not available | Data not available | Data not available | Data not available | [3] |

| Diaryl Diselenide 2 | Data not available | Data not available | Data not available | Data not available | [3] |

Note: Specific kinetic parameters for this compound were not available in the cited literature. The data for related diaryl diselenides from the referenced study can be used as a comparative benchmark.

Table 3: Nrf2-ARE Pathway Activation by Diphenyl Diselenide

Diphenyl diselenide has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant genes in rat glomerular mesangial (HBZY-1) cells.[4]

| Treatment | Nrf2 Protein Expression (Fold Change vs. t-BHP) | Keap1 Protein Expression (Fold Change vs. t-BHP) | HO-1 mRNA Expression (Fold Change vs. t-BHP) | NQO1 mRNA Expression (Fold Change vs. t-BHP) | Reference |

| t-BHP (400 μM) | 1.0 | 1.0 | 1.0 | 1.0 | [4] |

| DPDS (25 μM) + t-BHP | ~1.8 | ~0.6 | ~2.5 | ~2.2 | [4] |

| DPDS (50 μM) + t-BHP | ~2.5 | ~0.4 | ~3.8 | ~3.5 | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures.

Glutathione Peroxidase (GPx) Mimicry

The catalytic cycle of GPx mimicry by this compound involves the reduction of the diselenide to a selenol, which then reduces peroxides.

Nrf2-ARE Signaling Pathway Activation

This compound can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

Experimental Workflow for DPPH Radical Scavenging Assay

This diagram outlines the typical steps involved in determining the direct radical scavenging activity of this compound using the DPPH assay.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in an amber bottle to protect it from light.

-

Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the this compound solution, positive control, or blank (solvent alone) to the wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with blank) and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5][6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Sample: Prepare serial dilutions of this compound and the positive control as described in the DPPH assay protocol.

-

Assay:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the this compound solution, positive control, or blank to the wells.

-

Mix and incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation:

Glutathione Peroxidase (GPx) Mimetic Activity Assay

Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx-like activity of the test compound.

Materials:

-

This compound

-

Glutathione (GSH)

-

Glutathione reductase

-

NADPH

-

Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH)

-

Buffer (e.g., potassium phosphate buffer with EDTA)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, GSH, glutathione reductase, and NADPH.

-

Initiation of Reaction: Add the this compound solution to the cuvette and incubate for a few minutes to allow for temperature equilibration.

-

Start of Measurement: Initiate the reaction by adding the peroxide substrate (H₂O₂ or t-BuOOH).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculation:

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Kinetic parameters such as Vmax and Km can be determined by measuring the reaction rates at varying substrate (peroxide or GSH) concentrations and fitting the data to the Michaelis-Menten equation.[2][9]

-

Nrf2 Activation Assay (Western Blotting)

Principle: Western blotting is used to detect and quantify the levels of Nrf2 protein in the nuclear fraction of cells treated with this compound, providing evidence of its activation and translocation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffers for cytoplasmic and nuclear protein extraction

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-lamin B1 or histone H3 as a nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HBZY-1) and treat them with different concentrations of this compound for a specified time.

-

Protein Extraction: Harvest the cells and perform subcellular fractionation to isolate the nuclear and cytoplasmic proteins using appropriate lysis buffers.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of nuclear protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the nuclear loading control (lamin B1 or histone H3).

Conclusion

This compound demonstrates significant antioxidant potential through a combination of direct radical scavenging, potent glutathione peroxidase mimicry, and the induction of the Nrf2-mediated endogenous antioxidant defense system. The comprehensive data and detailed protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising organoselenium compound in the context of oxidative stress-related diseases. Further research is warranted to fill existing knowledge gaps, particularly concerning the specific radical scavenging kinetics of this compound.

References

- 1. Catalase and glutathione peroxidase mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 4. Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells [mdpi.com]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Significance of the Selenium-Carbon Bond in Diphenyl Selenide and Its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organoselenium compounds, particularly those containing a selenium-carbon (Se-C) bond, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth exploration of the biological significance of the Se-C bond, with a primary focus on diphenyl diselenide ((PhSe)₂), a widely studied model compound, and its close analog, diphenyl selenide (Ph₂Se). The reactivity of the Se-C bond is central to the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these selenium-containing molecules, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Selenium-Carbon Bond at the Heart of Biological Activity

The unique chemical nature of the selenium-carbon bond underpins the diverse biological effects of organoselenium compounds. Compared to its lighter chalcogen counterpart, sulfur, selenium forms a more polarized and weaker bond with carbon. This inherent reactivity allows for dynamic interactions within the biological milieu, particularly with thiol-containing molecules such as glutathione (GSH). The biological activities of diphenyl diselenide and related compounds are largely attributed to the cleavage of the Se-Se or Se-C bond, leading to the formation of reactive selenol (R-SeH) species. These selenols are potent catalysts in redox reactions, most notably mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[1][2]

While diphenyl diselenide is the more extensively studied compound due to its stability and potent GPx-mimetic activity, understanding the role of the Se-C bond in this compound is also crucial. The biological activities of this compound are thought to be mediated through its metabolic conversion to species that can participate in similar redox cycling pathways.

Key Biological Activities and Mechanisms of Action

The biological significance of the selenium-carbon bond in this compound and its diselenide counterpart is manifested through a range of pharmacological effects.

Antioxidant and Glutathione Peroxidase (GPx) Mimetic Activity

Diphenyl diselenide is a potent antioxidant, primarily through its ability to mimic the function of glutathione peroxidase (GPx).[3][4] This catalytic activity involves the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing equivalent. The proposed catalytic cycle involves the reaction of the organoselenium compound with thiols to form a reactive selenol intermediate, which then reduces peroxides.[5][6]

Mechanism of GPx Mimicry by Diphenyl Diselenide

The catalytic cycle of GPx mimicry by diphenyl diselenide is a key aspect of its antioxidant activity. The process is initiated by the reaction of diphenyl diselenide with a thiol, such as glutathione (GSH), which leads to the formation of a selenenyl sulfide and a selenol. The selenol is the active species that reduces peroxides, becoming oxidized to a selenenic acid in the process. The selenenic acid then reacts with another thiol to regenerate the selenenyl sulfide, which can then be further reduced to regenerate the active selenol, completing the catalytic cycle.

References

- 1. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical and biochemical profiling of diphenyl diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. ircc.iitb.ac.in [ircc.iitb.ac.in]